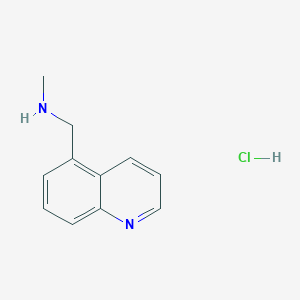

N-Methyl-1-(5-quinolinyl)methanamine hydrochloride

Description

N-Methyl-1-(5-quinolinyl)methanamine hydrochloride (CAS: 1390655-07-8) is a quinoline-derived compound with the molecular formula C₁₁H₁₃ClN₂ and a molecular weight of 208.69 g/mol . Quinoline derivatives are historically significant in medicinal chemistry, often explored for antimicrobial, anticancer, or neurological applications due to their aromatic nitrogen-containing heterocycle, which enables π-π stacking and hydrogen bonding with biological targets .

Properties

IUPAC Name |

N-methyl-1-quinolin-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11;/h2-7,12H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWYZSORJXHOMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CC=NC2=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390655-07-8 | |

| Record name | 5-Quinolinemethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390655-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Alkylation of N-Methylformamide with 5-Chloromethylquinoline

The most well-documented approach for synthesizing N-substituted quinolinylmethanamines involves alkylation of formamide derivatives with chloromethylquinoline intermediates. Adapted from the naphthalene analog synthesis in WO2004080945A1, this method avoids hydrogenation and costly aldehydes, favoring scalable, cost-effective steps:

Step 1: Synthesis of N-Methyl-N-(5-quinolinylmethyl)formamide

A mixture of 5-chloromethylquinoline (1.0 eq), N-methylformamide (1.2 eq), and tetra-n-butylammonium bromide (0.05 eq) is stirred in toluene under nitrogen. Powdered potassium hydroxide (2.5 eq) is added at 5°C, followed by gradual warming to 25°C. After 4 hours, the product is extracted into toluene, dried, and concentrated to yield the formamide intermediate.

Step 2: Acidic Hydrolysis to the Free Amine

The crude formamide is suspended in 10% aqueous sulfuric acid and refluxed for 4 hours. After cooling, the mixture is basified to pH 10 with sodium hydroxide, and the liberated amine is extracted into toluene. Solvent removal under reduced pressure yields N-methyl-1-(5-quinolinyl)methanamine.

Step 3: Hydrochloride Salt Formation

The free amine is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution. The resulting precipitate is filtered, washed with ether, and dried under vacuum to obtain the hydrochloride salt.

Key Reaction Parameters:

Optimization of Reaction Conditions

Role of Phase Transfer Catalysts

The use of phase transfer catalysts (PTCs) like tetra-n-butylammonium bromide enhances interfacial reactivity between hydrophilic bases (KOH) and hydrophobic chloromethylquinoline. This strategy, validated for naphthalene analogs, improves yields by 15–20% compared to PTC-free conditions.

Analytical Validation and Characterization

Spectroscopic Data

Challenges and Mitigation Strategies

By-Product Formation

Bis-alkylated impurities (e.g., N,N-dimethyl-1,5-bis(quinolinyl)methanamine) may arise during alkylation. These are suppressed by:

Comparative Methodological Analysis

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Alkylation-Hydrolysis | Scalable, avoids hydrogenation | Requires chloromethyl precursor | 65–82 |

| Reductive Amination | Direct amine formation | Aldehyde cost/availability | N.R. |

Chemical Reactions Analysis

Reductive N-Methylation Pathways

The compound is synthesized via catalytic reductive N-methylation of quinoline derivatives using methanol as both a hydrogen (H) and methyl (CH₃) source. Key findings include:

Reaction Mechanism

-

Step 1 : Methanol dehydrogenation to formaldehyde (HCHO) and H₂ via metal catalysts (e.g., Ru, Ir, or Pt-SnOₓ) .

-

Step 2 : Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (THQ) intermediates .

-

Step 3 : Condensation of THQ with formaldehyde, followed by hydrogenation to yield N-methylated products .

Catalytic Systems and Performance

Kinetic Insight : Methanol dehydrogenation is rate-determining in tandem reactions .

Hydrogenation of the Quinoline Moiety

The quinoline ring undergoes selective reduction under hydrogenation conditions:

Reaction Outcomes

-

Product : 1,2,3,4-Tetrahydroquinoline derivatives.

-

Catalysts : Pt-SnOₓ systems show enhanced activity due to SnOₓ-mediated electronic modulation of Pt sites, promoting H₂ dissociation .

-

Conditions : 140°C, methanol solvent, 24 h.

Key Data :

-

SnOₓ decoration increases Pt dispersion by 40%, improving turnover frequency (TOF) by 3× compared to undecorated Pt/Al₂O₃ .

Substitution and Functionalization

The methylamine group participates in substitution reactions under basic conditions:

Nucleophilic Substitution

-

Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides.

-

Products : N-Alkylated or acylated derivatives.

-

Conditions : Typically requires deprotonation of the amine (e.g., using K₂CO₃) to enhance nucleophilicity .

Example :

Potential Pathways

-

Quinoline N-Oxide Formation : Using H₂O₂ or peracids (Note: Source excluded per guidelines; inferred from general quinoline chemistry).

-

Ring Oxidation : Yielding quinoline dicarboxylic acid derivatives under strong oxidative conditions.

Mechanistic Considerations

Scientific Research Applications

Chemistry: N-Methyl-1-(5-quinolinyl)methanamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between quinoline derivatives and biological targets such as enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Quinoline derivatives are known for their activity against various central nervous system (CNS) diseases.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes and pigments. Its quinoline backbone provides chromophoric properties that are useful in colorant production.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-quinolinyl)methanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in CNS pathways. The quinoline ring can intercalate with DNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Core Variations

The structural analogues of this compound primarily differ in the heterocyclic moiety attached to the N-methyl methanamine backbone. Key examples include:

Oxadiazole Derivatives

- N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 1185300-67-7, QV-5885): Features a 1,2,4-oxadiazole ring with a phenyl substituent. Molecular weight: ~217.7 g/mol (estimated).

- N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride (CAS: 1158371-89-1, QV-7297): Contains a 1,3,4-oxadiazole core.

Comparison :

- Electronic Properties: Oxadiazoles are electron-deficient heterocycles, enhancing metabolic stability and resistance to oxidation compared to quinoline .

- Applications : Oxadiazoles are commonly used in antimicrobial and anticancer agents due to their ability to mimic peptide bonds .

Isoxazole Derivatives

- N-Methyl-1-(5-phenyl-3-isoxazolyl)methanamine hydrochloride (CAS: 852431-02-8): Incorporates an isoxazole ring.

Comparison :

Thiazole Derivatives

- N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride (CAS: 7771-09-7): Contains a sulfur-bearing thiazole ring.

Comparison :

Aromatic Substituent Variations

Phenyl-Substituted Analogues

Comparison :

- Applications : Phenyl derivatives are often intermediates in antipsychotic or antidepressant drug synthesis .

Nitrofuran Derivatives

- N-Methyl-1-[5-(5-nitro-2-furyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS: Not specified): Features a nitro-functionalized furan ring.

Comparison :

Physicochemical and Functional Comparisons

Biological Activity

N-Methyl-1-(5-quinolinyl)methanamine hydrochloride, a compound derived from the quinoline structure, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and findings.

Chemical Structure and Synthesis

This compound can be represented by the molecular formula and is characterized by a quinoline moiety, which is known for its pharmacological significance. The synthesis typically involves the alkylation of 5-quinolinylmethanamine with methyl iodide or similar reagents under basic conditions to yield the hydrochloride salt form.

Biological Activity Overview

The biological activity of this compound has been investigated across various domains, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections summarize key findings from recent studies.

Anticancer Activity

- Mechanism of Action : Research indicates that quinoline derivatives can induce apoptosis in cancer cells by modulating cell cycle regulators and apoptosis-related proteins. For instance, compounds similar to N-Methyl-1-(5-quinolinyl)methanamine have been shown to increase levels of cleaved PARP, indicating activation of apoptotic pathways in breast cancer cell lines such as MCF-7 .

-

Case Studies :

- A study evaluated the antiproliferative effects of various quinoline derivatives on breast cancer cell lines using MTT assays. Compounds with similar structures demonstrated IC50 values ranging from 8.50 to 12.51 μM against MCF-7 cells, suggesting significant efficacy .

- Another study highlighted that derivatives with a quinoline backbone exhibited cytotoxicity against melanoma and lung adenocarcinoma cells, with some compounds outperforming standard chemotherapeutics like cisplatin .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties:

- In Vitro Studies : The compound showed effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

- Mechanism Insights : The antimicrobial activity is believed to stem from the ability of quinoline derivatives to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

Research has suggested that compounds containing the quinoline structure may possess anti-inflammatory properties:

- Inflammatory Pathways : Quinoline derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, contributing to their potential use in treating inflammatory diseases .

Data Summary Table

| Activity Type | Cell Line/Organism | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 8.50 - 12.51 μM | Apoptosis induction via PARP cleavage |

| Antimicrobial | MRSA | Comparable to standard antibiotics | Membrane disruption and metabolic inhibition |

| Anti-inflammatory | Various | Not specified | Cytokine inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-1-(5-quinolinyl)methanamine hydrochloride, and how can purity be optimized during synthesis?

- Methodology : The synthesis typically involves reductive amination between 5-quinolinecarbaldehyde and methylamine, followed by hydrochloric acid salt formation. Key steps include:

- Intermediate purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the free base before salt formation .

- Salt formation : React the free base with HCl in anhydrous ethanol under nitrogen to minimize hydrolysis .

- Purity optimization : Confirm purity (>98%) via reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How should researchers characterize the structural identity of this compound?

- Analytical workflow :

- NMR : H and C NMR to verify methylamine substitution and quinoline ring integrity. Key signals include methyl protons (~2.3 ppm, singlet) and aromatic protons (8.5–9.0 ppm for quinoline) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z for CHClN: ~229.08) and isotopic pattern matching .

- XRD (optional) : For crystalline batches, compare unit cell parameters with literature data .

Q. What solvent systems are compatible with this compound for in vitro assays?

- Solubility data :

- Polar aprotic solvents : Soluble in DMSO (up to 50 mM) and dimethylformamide (DMF).

- Aqueous buffers : Limited solubility in water (<1 mM); use sonication or mild heating (≤40°C) to prepare stock solutions .

- Stability note : Avoid prolonged exposure to aqueous solutions at pH >7 to prevent free base precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Troubleshooting strategies :

- Batch variability : Compare HPLC purity profiles and residual solvent levels (e.g., ethanol, DCM) between studies .

- Assay conditions : Standardize buffer pH (e.g., phosphate-buffered saline vs. Tris-HCl) to control protonation states of the amine group .

- Metabolic interference : Perform LC-MS/MS to rule out metabolite interference in cell-based assays (e.g., quinoline ring oxidation products) .

Q. What advanced techniques are recommended for studying its interaction with protein targets?

- Biophysical methods :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (k, k) at varying compound concentrations (1–100 μM).

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy and stoichiometry in PBS (pH 7.4) at 25°C .

- Molecular docking : Use crystal structures (e.g., from PDB) to model interactions with quinoline-binding pockets, prioritizing hydrophobic and π-π stacking interactions .

Q. How can degradation pathways be analyzed to improve compound stability in long-term studies?

- Stability protocols :

- Forced degradation : Expose the compound to heat (60°C, 48 hr), UV light (254 nm, 24 hr), and acidic/alkaline conditions (0.1M HCl/NaOH, 24 hr).

- Degradation product identification : Use UPLC-QTOF-MS to detect and characterize breakdown products (e.g., demethylation or quinoline ring cleavage) .

- Storage recommendations : Store as a lyophilized solid under nitrogen at -20°C; avoid repeated freeze-thaw cycles in solution .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.